L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine

Description

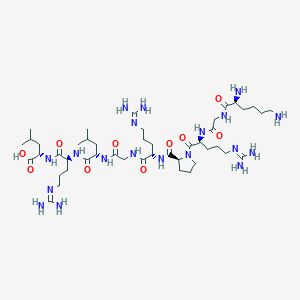

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is a synthetic oligopeptide characterized by repetitive modifications of L-ornithine residues with diaminomethylidene groups (N~5~-(diaminomethylidene)). The peptide backbone includes lysyl, glycyl, prolyl, and leucyl residues, which contribute to its conformational stability and solubility.

Properties

CAS No. |

646515-93-7 |

|---|---|

Molecular Formula |

C45H85N19O10 |

Molecular Weight |

1052.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C45H85N19O10/c1-25(2)21-31(39(70)61-29(13-8-18-55-44(50)51)38(69)63-32(42(73)74)22-26(3)4)60-35(66)24-58-37(68)28(12-7-17-54-43(48)49)62-40(71)33-15-10-20-64(33)41(72)30(14-9-19-56-45(52)53)59-34(65)23-57-36(67)27(47)11-5-6-16-46/h25-33H,5-24,46-47H2,1-4H3,(H,57,67)(H,58,68)(H,59,65)(H,60,66)(H,61,70)(H,62,71)(H,63,69)(H,73,74)(H4,48,49,54)(H4,50,51,55)(H4,52,53,56)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |

InChI Key |

GHMKERLRJVOZEQ-MRNVWEPHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific reagents and reaction conditions that ensure selective modification of the ornithine residues.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to achieve high yields and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if present, or reduce other functional groups within the peptide.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids through selective reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the peptide structure.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide-linked peptides, while substitution reactions can yield peptides with altered amino acid sequences.

Scientific Research Applications

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: The compound can be utilized in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications include the development of peptide-based drugs and diagnostic agents.

Industry: It may be used in the production of specialized biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups play a crucial role in binding to these targets, influencing the peptide’s biological activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Proline and leucine residues are conserved across analogs, suggesting roles in structural rigidity and hydrophobic interactions .

Functional and Mechanistic Comparisons

Antimicrobial Activity

- Evernic acid (a lichen depside) lacks structural similarity to protein synthesis inhibitors but shares indirect functional overlap with the target compound’s hypothesized mechanisms .

- Peptides with diaminomethylidene modifications may disrupt bacterial membranes or enzyme activity, akin to muconmycin A or echinomycin A .

Pharmacokinetic and Stability Considerations

- Diazocyclobutane derivatives () exhibit reactivity with water, suggesting that diaminomethylidene groups in the target compound may confer similar lability, necessitating formulation optimization .

- Larger molecular weights (>800 Da) in analogs like may limit bioavailability, requiring delivery systems for therapeutic applications.

Biological Activity

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is a complex peptide compound that has garnered attention for its potential biological activities. This article aims to summarize the available research on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C29H49N9O6, with a molecular weight of approximately 810 g/mol. The structure consists of multiple amino acid residues linked by peptide bonds, featuring diaminomethylidene groups that may enhance its biological activity.

Antimicrobial Activity

Research indicates that peptide compounds similar to L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl exhibit significant antimicrobial properties. For instance, studies have shown that peptides can disrupt bacterial membranes, leading to cell lysis and death. The specific mechanisms include:

- Membrane Disruption : Peptides can integrate into bacterial membranes, causing depolarization and increased permeability.

- Inhibition of Biofilm Formation : Some peptides prevent the formation of biofilms, which are protective layers formed by bacteria that contribute to antibiotic resistance.

| Peptide | Target Organism | IC50 (μM) | Mechanism |

|---|---|---|---|

| Doscadenamide A | Pseudomonas aeruginosa | <10 | AHL-binding site inhibition |

| Piscidin 5 | Vibrio parahaemolyticus | 1.5–6.2 | Membrane disruption |

| Chrysophaentin I | Staphylococcus aureus | 15.5 | Cytoskeletal protein FtsZ inhibition |

Antidiabetic Activity

Peptides have also been studied for their antidiabetic effects. Some compounds exhibit the ability to enhance insulin sensitivity and reduce blood glucose levels through various mechanisms:

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme inactivates incretin hormones, which are important for insulin secretion.

- Stimulation of Glucose Uptake : Certain peptides enhance glucose uptake in muscle cells, contributing to lower blood sugar levels.

Study 1: Antimicrobial Efficacy

A study published in Marine Drugs evaluated the antimicrobial efficacy of various peptide compounds against common pathogens. The results indicated that L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl derivatives showed promising antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

Study 2: Antidiabetic Potential

Another investigation focused on the antidiabetic properties of peptide analogs. It was found that certain modifications in the peptide structure significantly improved their ability to inhibit DPP-IV activity, suggesting potential for developing new antidiabetic agents .

The biological activity of L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl can be attributed to several key mechanisms:

- Interaction with Cell Membranes : The amphipathic nature of peptides allows them to interact with lipid bilayers, leading to membrane destabilization.

- Enzyme Inhibition : By inhibiting enzymes like DPP-IV, these peptides can modulate metabolic pathways related to glucose homeostasis.

- Signal Transduction Modulation : Some peptides may influence signaling pathways involved in inflammation and immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.